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Compound of Interest

Compound Name: PF-06679142

CAS No.: 1467059-66-0

Cat. No.: B610001

Get Quote

Comparative Guide: PF-06679142 vs. PF-
06409577
Executive Summary
PF-06409577 and PF-06679142 are direct, allosteric activators of AMPK that bind to the

Allosteric Drug and Metabolite (ADaM) site located at the interface of the

and

subunits. Both compounds exhibit high selectivity for

-containing isoforms over

-containing complexes.

PF-06409577 is the first-generation clinical candidate, characterized by single-digit

nanomolar potency (EC

~7 nM) but moderate plasma clearance due to rapid glucuronidation.
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PF-06679142 is a second-generation optimized analogue. While slightly less potent (EC

~22 nM), it was engineered with a 4,6-difluoroindole core to resist metabolic clearance and
evade renal organic anion transporter 3 (Oat3), resulting in a significantly improved
pharmacokinetic profile.

Chemical & Structural Comparison
The structural evolution from PF-06409577 to PF-06679142 focused on improving metabolic

stability while retaining the key pharmacophore required for ADaM site binding.

Feature PF-06409577 PF-06679142

CAS Number 1467057-23-3 1467059-66-0

Chemical Formula

C

H

ClNO

C

H

F

NO

Core Scaffold
6-Chloroindole-3-carboxylic

acid

4,6-Difluoroindole-3-carboxylic

acid

C-5 Substituent 4-(1-hydroxycyclobutyl)phenyl
4-(tetrahydro-2H-pyran-4-

yl)phenyl

Molecular Weight 341.79 g/mol 357.35 g/mol

Key Structural Change Parent compound

Fluorine substitution blocks

metabolism; Pyran ring

modulates polarity

Structural Insight: The replacement of the 6-chloro group with a 4,6-difluoro motif in PF-
06679142 reduces the electron density of the indole ring, making the carboxylate less prone to

glucuronidation by UGT enzymes.
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Both compounds are "direct" activators, meaning they activate AMPK independently of AMP

levels and protect the enzyme from dephosphorylation at Thr172.[1]

Isoform Selectivity Data (Human Recombinant AMPK)

Isoform Complex
PF-06409577 EC

(nM)

PF-06679142 EC

(nM)

Selectivity

Interpretation

7.0 22.0

Both are highly potent

on

.

6.8 ~25.0

Equipotent on

vs

subunits.

> 40,000 > 40,000
Inactive on

isoforms.

> 40,000 > 40,000
Inactive on

isoforms.

Mechanism of Selectivity: The ADaM site is formed by the interaction of the

-subunit and the

-subunit. The

-isoform specificity arises because the binding pocket residues in the

subunit (specifically Asp111) differ from those in the

subunit (which contains a Gly at the equivalent position), preventing high-affinity binding of
these indole-acid activators to

complexes.
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This is the critical differentiator. PF-06679142 was developed specifically to address the high

clearance observed with PF-06409577.

PF-06409577 Liability: The carboxylic acid moiety is a substrate for UGT enzymes, leading

to the formation of an acyl glucuronide metabolite which is rapidly excreted. It is also actively

secreted by the kidney via Oat3.

PF-06679142 Solution: The 4,6-difluoro substitution sterically and electronically hinders

glucuronidation. The alteration of the phenyl substituent reduces affinity for the Oat3

transporter, minimizing renal clearance.

PK Parameter Comparison (Rat Model):

Clearance (CL): PF-06679142 exhibits significantly lower CL than PF-06409577.

Half-life (

): PF-06679142 has a prolonged half-life, making it more suitable for once-daily dosing in
chronic studies.

Bioavailability (

): Both compounds show good oral bioavailability, but PF-06679142 maintains higher plasma
exposure over time.

Experimental Protocols
Protocol A: AMPK Biochemical Activity Assay (TR-FRET)
Purpose: To determine the EC

of the compound using recombinant AMPK enzymes.

Reagents:

Recombinant AMPK (

and

).[2]
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Substrate: FAM-labeled SAMS peptide (HMRSAMSGLHLVKRR).

Detection: Terbium-labeled anti-phospho-SAMS antibody.

Step-by-Step Methodology:

Preparation: Dilute compounds in 100% DMSO (10-point dose response).

Incubation: Mix 2 nM AMPK enzyme with compound in assay buffer (50 mM HEPES pH 7.4,

1 mM EGTA, 10 mM MgCl

, 0.01% Tween-20) for 15 minutes at 25°C.

Reaction Start: Add ATP (at

concentration, typically 15-30

M) and 1.5

M FAM-SAMS peptide.

Reaction: Incubate for 60 minutes at 25°C.

Termination: Stop reaction with 10 mM EDTA containing 2 nM Tb-labeled antibody.

Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g.,

EnVision).

Analysis: Fit data to a 4-parameter logistic equation to derive EC

.

Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To verify AMPK activation in intact cells (e.g., Hepatocytes or U2OS cells).

Cell Culture: Plate cells in DMEM + 10% FBS. Serum starve for 4 hours prior to treatment if

necessary to reduce basal AMPK activity.

Treatment: Treat cells with PF-06679142 or PF-06409577 (0.1 - 10
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M) for 1 hour. Include DMSO control.

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors

(PhosSTOP).

Blotting: Separate proteins via SDS-PAGE.

Detection:

Primary Antibody: Phospho-Acetyl-CoA Carboxylase (Ser79) (Cell Signaling #3661) -

Note: pACC is a more robust marker for direct activators than pThr172-AMPK itself.

Loading Control: Total AMPK

or

-Actin.

Quantification: Normalize pACC signal to Total protein.

Visualizations
Figure 1: AMPK Signaling & Compound Mechanism
This diagram illustrates the binding of PF-06679142/PF-06409577 to the ADaM site and the

downstream metabolic effects.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b610001/docs?utm_src=pdf-body#comparison-of-pf-06679142-vs-pf-06409577-potency-and-selectivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPK Heterotrimer
(α1β1γ1)

ACC (Acetyl-CoA Carboxylase)

Phosphorylates

PF-06679142 / PF-06409577
(Direct Activator)

ADaM Site
(α-β Interface)

Binds High Affinity

Allosteric Activation
Protection from Dephos

p-ACC (Ser79)
(Inactivated)

Inhibition

De Novo Lipogenesis
(Fatty Acid Synthesis)

Promotes (Active State)

Blocks

Fatty Acid Oxidation

Disinhibits CPT1

Click to download full resolution via product page

Caption: Mechanism of Action. PF compounds bind the ADaM site on

-containing AMPK, causing phosphorylation of ACC and a metabolic switch from lipogenesis to
oxidation.

Figure 2: Experimental Workflow for Selectivity Assay
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Step 1: Preparation

Step 2: Reaction Step 3: Detection
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Caption: TR-FRET Assay Workflow. Comparative screening of compounds against different

AMPK isoform complexes to determine selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b610001?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b1592393
https://www.medchemexpress.com/Targets/AMPK/ampk-alpha-1-beta1-gamma-1.html
https://www.researchgate.net/figure/Chemical-structures-of-synthetic-isomeric-forms-of-metabolite-M1-The-correct_fig1_47449830
https://www.researchgate.net/publication/323334407_Optimization_of_Metabolic_and_Renal_Clearance_in_a_Series_of_Indole_Acid_Direct_Activators_of_5'-Adenosine_Monophosphate-Activated_Protein_Kinase_AMPK
https://pubmed.ncbi.nlm.nih.gov/29466005/
https://pubmed.ncbi.nlm.nih.gov/29466005/
https://pubmed.ncbi.nlm.nih.gov/29466005/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02354
https://www.benchchem.com/product/b610001/docs#comparison-of-pf-06679142-vs-pf-06409577-potency-and-selectivity
https://www.benchchem.com/product/b610001/docs#comparison-of-pf-06679142-vs-pf-06409577-potency-and-selectivity
https://www.benchchem.com/product/b610001/docs#comparison-of-pf-06679142-vs-pf-06409577-potency-and-selectivity
https://www.benchchem.com/product/b610001/docs#comparison-of-pf-06679142-vs-pf-06409577-potency-and-selectivity
https://www.benchchem.com/product/b610001?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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